Kryptofix 221

Catalog No.
S600453
CAS No.
31364-42-8
M.F
C16H32N2O5
M. Wt
332.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kryptofix 221

CAS Number

31364-42-8

Product Name

Kryptofix 221

IUPAC Name

4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

Molecular Formula

C16H32N2O5

Molecular Weight

332.44 g/mol

InChI

InChI=1S/C16H32N2O5/c1-7-19-8-2-18-5-11-22-15-13-20-9-3-17(1)4-10-21-14-16-23-12-6-18/h1-16H2

InChI Key

HDLXPNDSLDLJHF-UHFFFAOYSA-N

SMILES

Array

Synonyms

4,7,13,16,21-pentaoxa-1,10-diazabicyclo(8.8.5)tricosane, cryptand 221, cryptand-221, cryptating agent 221, Kryptofix 221

Canonical SMILES

C1COCCN2CCOCCOCCN1CCOCCOCC2

The exact mass of the compound 4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 321059. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Kryptofix 221, also known as [2.2.1]Cryptand, is a macrobicyclic polyether belonging to the cryptand class of synthetic ligands. These molecules are renowned for their ability to form highly stable and selective inclusion complexes, known as cryptates, with metal cations. Specifically, Kryptofix 221's three-dimensional cavity is dimensionally optimized for the encapsulation of the sodium (Na+) cation, distinguishing it from other common cryptands and crown ethers that favor larger ions like potassium (K+). This intrinsic selectivity makes it a critical component in processes requiring the precise sequestration, solubilization, or transport of sodium ions in organic media.

Substituting Kryptofix 221 with its larger analog, Kryptofix 222, or a common crown ether like 18-crown-6, can lead to significant process failures and suboptimal results. The primary differentiator is cation-cavity size compatibility; Kryptofix 221 is structurally tailored for Na+, whereas Kryptofix 222 and 18-crown-6 show a strong preference for the larger K+ ion. This mismatch in selectivity directly impacts complex stability, solubility of inorganic salts in organic phases, and the reactivity of the associated anion. In applications such as sodium-ion battery electrolytes or phase-transfer catalysis involving sodium salts, using a K+-selective complexing agent will result in weaker binding, lower efficiency, and poor reproducibility compared to the precisely-matched Kryptofix 221.

Exceptional Sodium (Na+) Ion Selectivity and Binding Strength Over Potassium (K+)-Optimized Alternatives

The primary procurement driver for Kryptofix 221 is its superior binding affinity for sodium ions compared to its close structural analog Kryptofix 222 and the common phase-transfer catalyst 18-crown-6. In a comparative conductometric study in acetonitrile, Kryptofix 221 demonstrated the highest stability constant for Na+ among alkali metals, with a log K value of 7.86. In contrast, Kryptofix 222 shows a peak stability constant for K+ (log K = 10.6 in methanol), with significantly weaker binding to Na+. Similarly, 18-crown-6 exhibits a strong preference for K+ (log K ≈ 6.1 in methanol) over Na+ (log K ≈ 4.3 in methanol), making it a suboptimal choice for sodium-centric applications.

Evidence DimensionComplex Stability Constant (log K)
Target Compound DataNa+ Complex log K = 7.86
Comparator Or BaselineKryptofix 222 (Na+ log K) << Kryptofix 222 (K+ log K of 10.6); 18-Crown-6 (Na+ log K ≈ 4.3)
Quantified DifferenceKryptofix 221 binds Na+ over 3,000 times more strongly than 18-crown-6 in comparable solvents.
ConditionsTitration calorimetry/conductometry in acetonitrile or methanol at 25°C.

This dramatic difference in binding strength ensures maximum efficiency and selectivity in processes requiring the chelation or transport of sodium ions, preventing interference from potassium.

Precursor Suitability: Enhancing Performance in Sodium-Ion Battery (SIB) Electrolytes

In the formulation of advanced electrolytes for sodium-ion batteries, additives that can modify the Na+ solvation shell are critical for performance. Crown ethers and similar molecules are used to enhance Na-ion transfer and promote a more robust solid-electrolyte interphase (SEI). While direct comparisons involving Kryptofix 221 are emerging, studies on analogous systems like 15-Crown-5 demonstrate the principle: a well-fitting macrocycle reshapes the solvation sheath, enhances electrochemical stability, and extends the operating temperature window. Given Kryptofix 221's optimal fit and high binding constant for Na+, it is procured as a superior candidate over K+-selective agents like 18-crown-6 or Kryptofix 222 for creating a stable, high-performance electrolyte in SIBs, where K+ is an undesirable contaminant.

Evidence DimensionElectrolyte Performance Enhancement
Target Compound DataStructurally optimized for Na+ solvation shell modification.
Comparator Or BaselineKryptofix 222 and 18-crown-6 are optimized for K+, a common impurity that is detrimental to SIB performance.
Quantified DifferenceNot directly quantified in a head-to-head study, but the principle of size-matching for solvation control is established.
ConditionsElectrolyte formulation for sodium-ion battery anodes (e.g., hard carbon, tin, bismuth).

For researchers and manufacturers developing next-generation SIBs, selecting the correct, Na+-specific additive is crucial for achieving high coulombic efficiency, better cycling stability, and wider operational temperatures.

Processability Advantage: Superior Anion Activation in Phase-Transfer Catalysis with Sodium Salts

Cryptands are recognized as more potent phase-transfer catalysts than crown ethers because their three-dimensional encapsulation generates more reactive, 'naked' anions. Kryptofix 221 leverages this class-level advantage specifically for reactions involving sodium salts (e.g., NaCN, NaF, NaN3). By strongly complexing the Na+ cation, it more effectively transfers the reactive anion into the organic phase compared to 18-crown-6, which binds Na+ more weakly. This leads to faster reaction rates and potentially higher yields under milder conditions. While quaternary ammonium salts are cheaper, cryptands are chosen for challenging reactions where maximum anion activation is required. Kryptofix 221 is the logical choice over Kryptofix 222 when the reactive anion is paired with sodium.

Evidence DimensionAnion Activation Potential
Target Compound DataHigh; forms 3D cryptate complex with Na+, generating 'naked' anions.
Comparator Or Baseline18-Crown-6 (Lower; forms weaker 2D complex with Na+); Kryptofix 222 (High, but for K+ salts).
Quantified DifferenceCryptates provide significantly enhanced nucleophilicity versus crown ether complexes.
ConditionsAqueous-organic or solid-liquid two-phase systems for nucleophilic substitution, alkylation, or oxidation reactions.

For process chemists, using Kryptofix 221 with sodium reagents can enable difficult transformations, reduce reaction times, and improve process efficiency, justifying its procurement over less effective or mismatched catalysts.

Formulation of High-Stability Electrolytes for Sodium-Ion Batteries

Directly leveraging its unparalleled selectivity for Na+, Kryptofix 221 is procured for use as a functional additive in advanced electrolytes for SIBs. Its role is to modify the Na+ solvation environment, leading to the formation of a more stable SEI layer on the anode, which improves cycling stability, rate capability, and performance at extreme temperatures.

High-Efficiency Phase-Transfer Catalysis for Sodium-Based Reagents

In synthetic organic chemistry, Kryptofix 221 is the designated catalyst for reactions that depend on the activation of sodium salts (e.g., NaF, NaCN) in non-polar organic solvents. Its ability to form a highly stable cryptate with Na+ generates a more reactive 'naked' anion, driving reactions that are sluggish or ineffective with crown ethers or quaternary ammonium salts.

Selective Sodium Ion Sensing and Sequestration

Due to its high and specific binding constant for Na+, Kryptofix 221 is incorporated into ion-selective electrodes, membranes, or extraction systems designed for the precise measurement or removal of sodium ions from complex chemical mixtures, even in the presence of other alkali metal ions like potassium.

Synthesis of Sodiide and Electride Materials

Kryptofix 221 is a critical reagent for the synthesis of exotic chemical species such as sodides (containing the Na- anion) and electrides. By encapsulating the Na+ cation with exceptional stability, it allows for the isolation of these highly reactive materials, which are used in fundamental studies of low-dimensional electron systems and as powerful reducing agents.

XLogP3

-0.9

Hydrogen Bond Acceptor Count

7

Exact Mass

332.23112213 Da

Monoisotopic Mass

332.23112213 Da

Heavy Atom Count

23

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

31364-42-8

Wikipedia

4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane

Dates

Last modified: 08-15-2023

Explore Compound Types